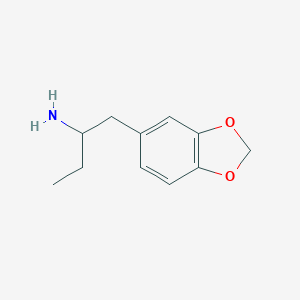

1-(3,4-Methylenedioxyphenyl)-2-butanamine

Descripción general

Descripción

BDB (clorhidrato), también conocido como clorhidrato de 1,3-benzodioxolylbutanamina, es un compuesto químico categorizado como una anfetamina. Es un análogo de la 3,4-metilendioxianfetamina (MDA) y contiene un grupo etilo en la posición alfa. Este compuesto se utiliza principalmente como un estándar de referencia analítico en aplicaciones forenses y de investigación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BDB (clorhidrato) típicamente involucra la reacción de 3,4-metilendioxifenil-2-propanona con etilamina bajo condiciones de aminación reductora. La reacción se lleva a cabo en presencia de un agente reductor como el cianoborohidruro de sodio. El producto resultante se convierte entonces en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico .

Métodos de Producción Industrial

Los métodos de producción industrial para BDB (clorhidrato) no están bien documentados debido a su clasificación como sustancia controlada. El enfoque general implica una aminación reductora a gran escala seguida de purificación y conversión a la sal de clorhidrato.

Análisis De Reacciones Químicas

Tipos de Reacciones

BDB (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.

Reducción: Puede reducirse para formar aminas secundarias.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica en el grupo amino.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se utilizan nucleófilos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.

Principales Productos Formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de aminas o amidas sustituidas.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-(3,4-Methylenedioxyphenyl)-2-butanamine is a member of the phenethylamine class and is structurally related to MDMA (3,4-methylenedioxymethamphetamine). It exhibits significant pharmacological activity by inhibiting the reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine, with IC50 values of 1.6 μM, 7.9 μM, and 2.8 μM respectively . This action suggests a potential for both psychoactive effects and therapeutic applications.

Psychoactive Effects

The compound has been identified as an entactogen, which is characterized by feelings of emotional closeness and empathy. Research indicates that its N-methyl derivative (MBDB) shares similar effects with MDMA but may have a distinct profile that could be beneficial in therapeutic settings. Studies have shown that MBDB acts as a selective serotonin-releasing agent and has been detected in urine samples from individuals using it recreationally .

Potential Therapeutic Uses

Research suggests that compounds like this compound could play a role in psychotherapy. The unique psychoactive properties may facilitate emotional processing in therapeutic contexts. In animal studies, the compound's effects were compared to LSD in drug discrimination assays, indicating potential for further exploration in human psychopharmacology .

Forensic Applications

Due to its structural similarity to MDMA and other psychoactive substances, this compound is often analyzed in forensic toxicology. Its identification in biological samples is crucial for understanding drug use patterns and potential abuse. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify this compound alongside other related substances .

Case Study: Identification in Urine Samples

A notable study published in the Journal of Analytical Toxicology reported the identification of MBDB in urine samples from individuals suspected of drug offenses. The study utilized mass spectrometry to confirm the presence of MBDB and its metabolite BDB, highlighting the importance of accurate identification methods in forensic settings .

Research Findings: Neuropharmacological Effects

In experimental settings involving rats, MBDB was shown to increase serotonin release while inhibiting reuptake mechanisms similar to MDMA but with varying potency. These findings suggest that while MBDB may not be as potent as MDMA, it possesses unique properties that could be harnessed for therapeutic use .

Mecanismo De Acción

BDB (clorhidrato) ejerce sus efectos inhibiendo la recaptación de neurotransmisores como la dopamina, la serotonina y la noradrenalina. Esta inhibición aumenta los niveles de estos neurotransmisores en la hendidura sináptica, lo que lleva a una mayor neurotransmisión. El compuesto se dirige principalmente al transportador de dopamina, al transportador de serotonina y al transportador de noradrenalina .

Comparación Con Compuestos Similares

BDB (clorhidrato) es similar a otros análogos de la anfetamina como:

3,4-Metilendioxianfetamina (MDA): Ambos compuestos tienen estructuras similares, pero BDB contiene un grupo etilo en la posición alfa, lo que lo hace menos potente.

3,4-Metilendioximetanfetamina (MDMA): MDMA tiene un grupo metileno en lugar de un grupo etilo, lo que lleva a diferentes efectos farmacológicos.

3,4-Metilendioxi-N-etilanfetamina (MDEA): MDEA tiene un grupo etilo en el átomo de nitrógeno, lo que altera su farmacocinética y sus efectos

BDB (clorhidrato) es único debido a sus modificaciones estructurales específicas, que dan como resultado propiedades farmacológicas distintas en comparación con sus análogos.

Actividad Biológica

1-(3,4-Methylenedioxyphenyl)-2-butanamine, also known as BDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine), is a compound belonging to the class of substituted phenethylamines. This article explores its biological activity, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

BDB is structurally related to other psychoactive substances such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). Its molecular formula is , and it features a methylenedioxy group attached to a phenyl ring, which is characteristic of many compounds in the ecstasy class.

BDB exhibits similar pharmacological properties to MDMA, primarily acting as a serotonin releasing agent . It is believed to increase the release of serotonin, dopamine, and norepinephrine in the brain, contributing to its psychoactive effects. Research indicates that compounds like BDB can lead to increased mood elevation, feelings of empathy, and altered sensory perception.

Pharmacodynamics

- Serotonin Release : BDB enhances serotonin release in a manner akin to MDMA. This mechanism underlies its empathogenic effects, which are characterized by heightened emotional connection and social interaction.

- Dopaminergic Activity : Similar to other amphetamines, BDB may also influence dopamine pathways, which are associated with reward and pleasure .

Toxicological Studies

Research has shown that BDB can exhibit neurotoxic effects similar to those observed with MDMA. Studies have indicated potential damage to serotonergic neurons when administered in high doses or over extended periods .

Case Studies and Research Findings

- Toxicology Reports : In various postmortem analyses involving drugs from the ecstasy class, BDB was identified alongside other psychoactive substances. For instance, a study highlighted the detection of BDB in biological samples from individuals who had ingested ecstasy-related drugs .

- Comparative Analysis : A study compared the mass spectral properties of BDB with other regioisomeric methoxy-methyl phenethylamines. The findings demonstrated that while BDB shares some characteristics with MDMA and MDA, it has distinct mass spectral fragments that can aid in its identification during forensic investigations .

- Clinical Observations : Anecdotal evidence from clinical settings suggests that patients report significant psychological benefits from controlled use of BDB-like compounds during therapeutic sessions. These include reduced anxiety and improved emotional well-being .

Data Table: Summary of Biological Activities

| Compound | Mechanism | Effects | Toxicity |

|---|---|---|---|

| BDB | Serotonin/Dopamine Release | Euphoria, Empathy, Enhanced Sensory Perception | Potential Neurotoxicity |

| MDMA | Serotonin/Dopamine Release | Euphoria, Emotional Connection | Neurotoxic Effects |

| MDA | Serotonin Receptor Agonism | Increased Sociability | Neurotoxicity |

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9H,2,5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMRXGAIDDCGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910325 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107447-03-0 | |

| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107447-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Methylenedioxyphenyl)-2-butanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107447030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BENZODIOXOLYLBUTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM58WOT28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.